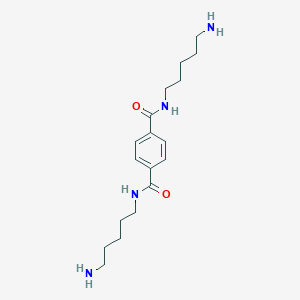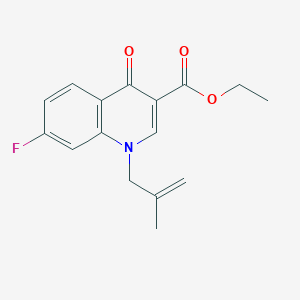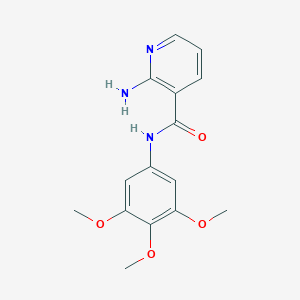
N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide: is an organic compound with the molecular formula C20H32N4O2 It is characterized by the presence of two 5-aminopentyl groups attached to a benzene-1,4-dicarboxamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-dicarboxylic acid and 5-aminopentylamine.
Activation of Carboxylic Acid: The carboxylic acid groups of benzene-1,4-dicarboxylic acid are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 5-aminopentylamine to form the amide bonds, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
科学研究应用
Chemistry:
Polymer Science: Used as a monomer or crosslinker in the synthesis of polymers with specific properties.
Catalysis: Acts as a ligand in coordination chemistry for the development of catalysts.
Biology and Medicine:
Drug Development: Potential use as a building block for the synthesis of bioactive molecules.
Bioconjugation: Utilized in the conjugation of biomolecules for targeted drug delivery.
Industry:
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Coatings: Used in the formulation of coatings with enhanced durability and resistance.
作用机制
The mechanism of action of N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.
相似化合物的比较
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with 4-aminophenyl groups instead of 5-aminopentyl groups.
N,N’-bis(3-aminopropyl)benzene-1,4-dicarboxamide: Contains 3-aminopropyl groups instead of 5-aminopentyl groups.
Uniqueness: N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide is unique due to the length and flexibility of its 5-aminopentyl chains, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to its analogs, making it suitable for specific applications in materials science and medicinal chemistry.
属性
IUPAC Name |
1-N,4-N-bis(5-aminopentyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c19-11-3-1-5-13-21-17(23)15-7-9-16(10-8-15)18(24)22-14-6-2-4-12-20/h7-10H,1-6,11-14,19-20H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZRNPFGMCQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCN)C(=O)NCCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455244.png)
![1-(4-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455247.png)
![1-(4-chlorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455257.png)
![4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455267.png)
![1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(1,2-benzoxazol-3-yl)ethan-1-one](/img/structure/B6455282.png)
![2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455292.png)

![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6455298.png)
![1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455313.png)
![2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455318.png)
![1-benzyl-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455323.png)
![2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455337.png)
![2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455341.png)

